molecular formula C10H5BrN4O B14943500 5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B14943500
M. Wt: 277.08 g/mol
InChI Key: CLBHAEZAMLVCNW-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group attached to an oxadiazolo-pyrazine core.

Preparation Methods

The synthesis of 5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves a multi-step process. One common method starts with the bromination of acetophenone to obtain 2-bromoacetophenone. This intermediate is then subjected to cyclization reactions to form the oxadiazolo-pyrazine core. The final product is obtained through further functionalization and purification steps .

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its electron-withdrawing properties, which influence its interactions with other molecules. The compound can participate in intramolecular charge transfer (ICT) processes, leading to the formation of low-energy molecular orbitals. These orbitals can be excited by visible light, making the compound useful in photophysical applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H5BrN4O

Molecular Weight

277.08 g/mol

IUPAC Name

5-(4-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H5BrN4O/c11-7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-16-14-9/h1-5H

InChI Key

CLBHAEZAMLVCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NON=C3N=C2)Br

Origin of Product

United States

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